molecular formula C4H7NO3S B14739100 1,3-Thiazinan-2-one 1,1-dioxide CAS No. 5133-60-8

1,3-Thiazinan-2-one 1,1-dioxide

Cat. No.: B14739100
CAS No.: 5133-60-8
M. Wt: 149.17 g/mol
InChI Key: YISUUHWGSJJAJU-UHFFFAOYSA-N
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Description

Classification and Structural Features within the Thiazinane Family

1,3-Thiazinan-2-one (B1265977) 1,1-dioxide belongs to the thiazinane family, which are six-membered heterocyclic compounds containing one sulfur and one nitrogen atom in the ring. naturalspublishing.comwikipedia.org The numbering of the ring atoms in thiazines dictates the relative positions of the heteroatoms, leading to three possible isomers: 1,2-thiazine, 1,3-thiazine, and 1,4-thiazine. naturalspublishing.comwikipedia.org As its name implies, 1,3-Thiazinan-2-one 1,1-dioxide is a derivative of 1,3-thiazine.

The "1,3-" designation indicates that the sulfur and nitrogen atoms are separated by one carbon atom in the ring. The "-an" suffix signifies a saturated ring system, meaning there are no double bonds within the six-membered ring. The "-2-one" part of the name reveals the presence of a carbonyl group (a carbon atom double-bonded to an oxygen atom) at the second position of the ring. Finally, the "1,1-dioxide" indicates that the sulfur atom at the first position is bonded to two oxygen atoms, forming a sulfonyl group.

The presence of these functional groups—a cyclic amide (lactam) and a sulfonyl group—within a saturated six-membered ring defines the specific structural characteristics and chemical reactivity of this compound.

Broad Significance of Nitrogen-Sulfur Containing Heterocycles in Chemical Research

Nitrogen-sulfur (N-S) containing heterocycles are a cornerstone of modern chemical research, with applications spanning pharmaceuticals, agrochemicals, and materials science. openmedicinalchemistryjournal.comnih.gov The unique structural and electronic properties imparted by the presence of both nitrogen and sulfur atoms within a cyclic framework lead to a diverse range of biological activities and physical characteristics. researchgate.netnih.gov

The interest in these compounds stems from their ability to interact with biological targets, often mimicking the structure of natural molecules. openmedicinalchemistryjournal.com The combination of nitrogen, which can act as a hydrogen bond donor or acceptor, and sulfur, which can exist in various oxidation states and participate in different types of bonding, creates a versatile scaffold for designing new molecules with specific functions. openmedicinalchemistryjournal.comnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-dioxo-1,3-thiazinan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO3S/c6-4-5-2-1-3-9(4,7)8/h1-3H2,(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YISUUHWGSJJAJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)S(=O)(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90298338
Record name 1,3-thiazinan-2-one 1,1-dioxide
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URL https://comptox.epa.gov/dashboard/DTXSID90298338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5133-60-8
Record name 1,3-thiazinan-2-one 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90298338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Investigations of 1,3 Thiazinan 2 One 1,1 Dioxide Systems

Ring Transformations and Rearrangement Processes

The 1,3-thiazinan-2-one (B1265977) 1,1-dioxide ring, a six-membered cyclic sulfamidate, is expected to undergo ring-opening reactions when treated with nucleophiles, a reactivity pattern common to this class of compounds. While examples specific to the 2-one derivative are scarce, studies on related cyclic sulfamidates provide significant insight. For instance, five-membered cyclic sulfamidates are known to have a high propensity for ring-opening by nucleophiles, with the reaction occurring selectively at the carbon atom adjacent to the oxygen. This process is stereospecific and serves as a valuable route for synthesizing β-functionalized chiral amines.

Although six-membered cyclic sulfamates (oxathiazinanes) are generally less reactive towards nucleophilic ring-opening than their five-membered counterparts, such transformations have been reported. For the 1,3-thiazinan-2-one 1,1-dioxide system, nucleophilic attack could potentially occur at the C-4 or C-6 positions, leading to ring cleavage and the formation of linear sulfonamide derivatives.

Furthermore, ring transformation processes have been observed in related thiazinane systems. For example, a study on the pyrolytic behavior of 3-benzyl-1,3-thiazolidin-2-one 1,1-dioxide (a five-membered analogue) proposed a mechanism involving an initial ring expansion to a cyclic carbamic-sulfinic anhydride (B1165640) (a 2,1,4-oxathiazin-3-one 1-oxide intermediate). A similar rearrangement could be a potential pathway for this compound under thermal conditions, leading to a seven-membered ring intermediate before subsequent fragmentation. Additionally, ring transformations of other thiazinane derivatives, such as the conversion of a thiazinan-4-one to a thiazolidinedione, have been documented, highlighting the chemical versatility of the thiazinane framework.

Pyrolytic Behavior and Thermal Decomposition Pathways

The thermal decomposition of cyclic sulfonyl compounds often involves the extrusion of sulfur dioxide (SO₂). Detailed studies on the flash vacuum pyrolysis (FVP) of chiral 3-benzyl-1,3-thiazolidin-2-one 1,1-dioxides, the five-membered ring analogues of the title compound, provide a strong model for predicting the pyrolytic behavior of this compound.

Sulfur Dioxide Elimination Mechanisms

The primary decomposition pathway observed during the FVP of 3-benzyl-1,3-thiazolidin-2-one 1,1-dioxides at 650 °C is the elimination of sulfur dioxide. This process is believed to proceed via a concerted, or near-concerted, retro-cycloaddition reaction. The elimination of the stable SO₂ molecule provides a strong thermodynamic driving force for the reaction. For this compound, a similar mechanism would be expected, leading to the formation of SO₂ and a transient 1,3-diazacyclohex-3-ene intermediate, which would likely rearrange or fragment further.

Concurrent Fragmentation Routes

Alongside the main SO₂ elimination, concurrent fragmentation pathways are observed. In the pyrolysis of 3-benzyl-1,3-thiazolidin-2-one 1,1-dioxides, the major organic products are an alkene (derived from the C4-C5 bond of the ring) and benzyl (B1604629) isocyanate. This suggests that following or concurrent with SO₂ extrusion, the remaining fragment breaks down further.

A significant minor pathway in the pyrolysis of the thiazolidinone dioxide involves the net loss of carbon dioxide (CO₂) and water, leading to the formation of 2-phenyl-4,5-dihydrothiazoles. The proposed mechanism for this novel heterocyclic transformation involves an initial ring expansion to a cyclic carbamic-sulfinic anhydride intermediate. It is plausible that this compound could undergo a similar complex rearrangement and fragmentation, potentially yielding dihydro-1,3-thiazines.

Table 1: Predicted Pyrolytic Products of this compound based on Analogue Studies This table is predictive and based on the observed pyrolysis of 3-benzyl-1,3-thiazolidin-2-one 1,1-dioxides.

Pathway Predicted Major Products Predicted Minor Products
SO₂ Elimination Sulfur Dioxide (SO₂), Propene, Isocyanate (from N-substituent) -

| Rearrangement/Fragmentation | - | Dihydro-1,3-thiazines |

Reactions at Nitrogen and Carbon Ring Atoms Leading to Fused Systems

The nitrogen and carbon atoms of the this compound ring are potential sites for reactions aimed at constructing fused heterocyclic systems. While direct examples are not prevalent, the synthesis of related fused systems from other cyclic sulfonamides and thiazinanes illustrates the possibilities.

Reactions at the nitrogen atom are common for cyclic sulfonamides. For instance, N-alkylation can be readily achieved. More complex reactions leading to fused systems often involve intramolecular cyclizations. A general strategy involves synthesizing a linear sulfonamide with a reactive functional group that can undergo an intramolecular reaction to form a new ring fused to the thiazinane core. For example, intramolecular Diels-Alder reactions of triene derivatives of sulfonic acid amides have been used to synthesize fused cyclic sulfonamides. Similarly, intramolecular copper-catalyzed reactions of unsaturated iminoiodinanes derived from olefinic primary sulfonamides can lead to the formation of fused aziridines, which can then be opened to form substituted cyclic sulfonamides.

Reactions at the carbon atoms adjacent to the sulfone group (C-4 and C-6) could also lead to fused systems. The acidity of the α-protons to the sulfone group can be exploited. Deprotonation with a strong base, such as an organolithium reagent, would generate a carbanion. This anion can then be reacted with various electrophiles. For the synthesis of a fused ring, a bifunctional electrophile could be employed, or a substituent could be introduced that subsequently participates in a cyclization reaction. For example, a reaction with an α,β-unsaturated ketone could lead to a Michael addition, and subsequent intramolecular condensation could form a new fused ring. This approach is widely used in the synthesis of various fused heterocyclic compounds.

Proposed Reaction Mechanisms for Novel Synthetic Transformations

The synthesis of the 1,3-thiazinan-2-one ring itself provides insight into potential reaction mechanisms. One common route to the related 1,3-thiazinan-4-ones involves a three-component cyclocondensation of an amine, an aldehyde, and a mercaptocarboxylic acid. The mechanism proceeds through the initial formation of a Schiff base (imine) from the amine and aldehyde, followed by a nucleophilic attack of the thiol group onto the imine carbon, and subsequent intramolecular cyclization via amide formation.

A proposed mechanism for a novel transformation of this compound could involve a ring-opening/ring-closing cascade. For example, reaction with a strong nucleophile could open the ring to form a linear intermediate. If this intermediate contains another reactive moiety, a subsequent intramolecular reaction could lead to a new heterocyclic system. This type of domino reaction has been observed in the reaction of 2-(thiocyanomethyl)aziridines, which undergo ring transformation to 2-imino-1,3-thiazolidines.

Another plausible mechanism involves cycloaddition reactions. While the saturated this compound ring is not a typical diene or dienophile, its derivatives could be functionalized to participate in such reactions. For instance, the introduction of a double bond could allow for Diels-Alder reactions. More relevant are 1,3-dipolar cycloadditions. Azomethine ylides, generated in situ, have been shown to react with cyclic N-sulfonyl imines to create fused imidazolidine (B613845) sulfamidates. A similar strategy could be envisioned where a derivative of this compound acts as the dipolarophile.

Redox Chemistry of the Sulfone Group

The sulfone group is the most prominent functional group in this compound, and its redox chemistry is a key aspect of the molecule's reactivity.

The synthesis of the 1,1-dioxide is typically achieved through the oxidation of the corresponding 1,3-thiazinan-2-one (a cyclic sulfide). Strong oxidizing agents are required for this transformation. A common reagent used for the oxidation of related 1,3-thiazinan-4-ones to their 1,1-dioxide derivatives is potassium permanganate (B83412) (KMnO₄) in acetic acid. Oxone® (potassium peroxymonosulfate) is another powerful and often more selective reagent for oxidizing sulfides to sulfoxides and sulfones. Studies on the oxidation of 3-aryl-2-phenyl-1,3-thiazolidin-4-ones show that the reaction can be controlled to selectively produce either the sulfoxide (B87167) or the sulfone by adjusting the stoichiometry of Oxone® and the reaction temperature. This indicates that the stepwise oxidation (sulfide → sulfoxide → sulfone) is a viable process.

The reduction of the sulfone group is a challenging transformation due to its high stability. Powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), would likely reduce the carbonyl group of the urea (B33335) moiety before affecting the sulfone. Selective reduction of the sulfone back to the sulfide (B99878) without altering other functional groups is difficult to achieve and there are no specific methods reported for the this compound system.

Table 2: Reagents for the Redox Chemistry of the Thiazinane Ring System

Transformation Reagent Product
Sulfide to Sulfone Potassium Permanganate (KMnO₄) Sulfone (1,1-Dioxide)

Structural Elucidation and Conformational Analysis of 1,3 Thiazinan 2 One 1,1 Dioxide Derivatives

Advanced Spectroscopic Characterization

Spectroscopic analysis is fundamental to the characterization of 1,3-thiazinan-2-one (B1265977) 1,1-dioxide derivatives, confirming their synthesized structures and providing data on their electronic and vibrational properties.

¹H and ¹³C NMR spectroscopy are primary tools for elucidating the molecular structure of these heterocyclic systems. researchgate.net The chemical shifts and coupling constants of the protons and carbons in the thiazinane ring provide definitive information about the connectivity and stereochemistry of substituents.

In derivatives of related cyclic sulfonamides, the protons of the sulfonamide –SO₂NH– group typically present as a singlet peak in the ¹H NMR spectrum in the range of 8.78 to 10.15 ppm. rsc.org For instance, in a study of N-acylated sulfonamides, the amide –CONH– proton signal appeared at approximately 10.27–10.29 ppm. rsc.org Aromatic protons attached to the core structure show signals in the expected downfield region, generally between 6.51 and 7.70 ppm. rsc.org

The ¹³C NMR spectra also show characteristic signals. For example, the carbon atoms of a methoxy (B1213986) group on an associated aromatic ring are typically found in the range of 55.39–56.06 ppm. rsc.org Aromatic carbons exhibit signals between 111.83 and 160.11 ppm, with their exact shifts influenced by the nature and position of substituents. rsc.org

While ¹H and ¹³C NMR are routine, ³³S NMR is a more specialized technique that can offer direct insight into the electronic environment of the sulfur atom in the sulfonyl group. However, due to the low natural abundance and quadrupolar nature of the ³³S nucleus, its application is less common in standard characterization.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Sulfonamide Derivative

Interactive Table:

Nucleus Functional Group Chemical Shift (ppm)
¹H –SO₂NH– 8.78 - 10.15
¹H Aromatic 6.51 - 7.70
¹³C Aromatic 111.83 - 160.11
¹³C Methoxy (–OCH₃) 55.39 - 56.06

Note: Data is based on related sulfonamide structures. rsc.org

HRMS is crucial for confirming the elemental composition of newly synthesized 1,3-thiazinan-2-one 1,1-dioxide derivatives. This technique provides highly accurate mass-to-charge ratio (m/z) measurements, allowing for the unambiguous determination of molecular formulas. For example, in the characterization of related thiazolidinone derivatives, HRMS is used to confirm the proposed chemical formula by matching the experimentally observed molecular ion peak with the calculated exact mass. mdpi.com The fragmentation patterns observed in the mass spectrum can also offer supplementary structural information.

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectra of this compound derivatives are characterized by strong absorption bands corresponding to the sulfonyl (SO₂) and carbonyl (C=O) groups.

The asymmetric and symmetric stretching vibrations of the SO₂ group in cyclic sulfonamides typically appear in the regions of 1370–1330 cm⁻¹ and 1180–1160 cm⁻¹, respectively. rsc.org For a series of related sulfonamides, the asymmetric SO₂ stretch (νas(SO₂)) was observed between 1332-1313 cm⁻¹, while the symmetric stretch (νs(SO₂)) appeared around 1155-1143 cm⁻¹. rsc.org The carbonyl group (C=O) of the cyclic carbamate (B1207046) moiety gives rise to a strong absorption band, typically in the range of 1750–1680 cm⁻¹. researchgate.net Furthermore, the N-H stretching vibration, if present, is observed as a band in the region of 3400–3200 cm⁻¹. rsc.org

Table 2: Characteristic IR Absorption Bands for Cyclic Sulfonamides

Interactive Table:

Functional Group Vibration Mode Wavenumber (cm⁻¹)
N–H Stretching 3263 - 3231
C=O Stretching 1707 - 1680
SO₂ Asymmetric Stretching 1332 - 1313
SO₂ Symmetric Stretching 1155 - 1143
S–N Stretching 914 - 895

Note: Data derived from related sulfonamide structures. rsc.org

X-ray Crystallographic Studies

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles.

X-ray crystallographic analyses of related cyclic sulfonamide and thiazinone structures have confirmed their molecular connectivity and provided insight into their preferred conformations in the crystalline state. researchgate.netnih.gov For instance, the crystal structure of a related (Z)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide derivative showed a nearly planar thiazolidine (B150603) ring. nih.gov The conformation is often stabilized by an intramolecular S⋯O interaction. nih.gov In the solid state, molecules are typically linked by intermolecular hydrogen bonds, such as N—H⋯O, which can form extensive networks like chains or layers. nih.govnih.gov The specific packing arrangement is dictated by the nature and position of the substituents on the thiazinane ring.

The six-membered 1,3-thiazinane (B8806883) ring is not planar and adopts puckered conformations, such as chair, boat, or twist-boat forms, to minimize steric and torsional strain. X-ray diffraction studies are essential for precisely determining these conformations in the solid state. The analysis of puckering parameters, derived from the endocyclic torsion angles, allows for a quantitative description of the ring's shape.

Intermolecular Interactions and Crystal Packing Motifs

The supramolecular architecture of this compound derivatives in the solid state is dictated by a variety of intermolecular interactions, which govern their crystal packing. While a specific crystallographic study for the parent compound, this compound, is not extensively detailed in the available literature, analysis of closely related structures provides significant insight into the expected interactions. The primary forces at play are hydrogen bonds, with contributions from other weaker interactions that collectively stabilize the crystal lattice.

The core this compound structure features several key functional groups capable of participating in intermolecular bonding: the N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the two sulfonyl oxygens (SO₂) are potent hydrogen bond acceptors. This combination facilitates the formation of robust and directional hydrogen-bonding networks.

In the crystal structures of related five-membered ring compounds, such as (Z)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamides, molecules are linked by N—H⋯O hydrogen bonds. researchgate.net These interactions often lead to the formation of chains or more complex layered structures. For instance, in one derivative, N—H⋯O hydrogen bonds result in the formation of C(6) chains along a crystallographic axis. researchgate.net Similar N-H···O hydrogen bonding is a dominant feature in the crystal packing of many nitrogen-containing heterocycles, valued for their ability to direct molecular assembly during biological processes. mdpi.com

Other non-covalent interactions, such as C—H⋯S contacts, have also been noted in the crystal packing of related thiazolidinone derivatives, helping to consolidate the crystal structure. researchgate.net In some specific complexes of related thiazoline (B8809763) compounds, short S⋯O and S⋯S contacts, as well as weak π–π stacking interactions, contribute to the formation of a three-dimensional network. However, π–π stacking is not universally present and was notably absent in the crystal structures of some diphenyl-substituted thiazinone derivatives, despite the presence of multiple aromatic rings.

The interplay of these various intermolecular forces—strong N—H⋯O hydrogen bonds, weaker but numerous C—H⋯O interactions, and other van der Waals forces—results in complex and densely packed crystal structures. The specific packing motif adopted will, of course, depend on the nature and steric demands of any substituents on the this compound core.

The following table summarizes the types of intermolecular interactions observed in compounds structurally related to this compound, providing a predictive framework for its own solid-state behavior.

Interaction TypeDonorAcceptorObserved in Related Compound(s)Reference(s)
Hydrogen BondN-HC=O(Z)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamides researchgate.net
Hydrogen BondC-HSO₂1-cyclohexyl-2-(2-nitrophenyl)-1,3-thiazolidin-4-one 1,1-dioxide nih.gov
Weak InteractionC-HS(Z)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamides researchgate.net
Weak InteractionSOThiazoline complexes
Weak InteractionSSThiazoline complexes
π–π StackingAromatic RingAromatic RingThiazoline complexes

Computational and Theoretical Chemistry Studies on 1,3 Thiazinan 2 One 1,1 Dioxide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. aps.orgnih.govmdpi.com By calculating the electron density, DFT can predict a variety of molecular properties, including geometric structures, vibrational frequencies, and the energies of molecular orbitals. nih.govnih.gov

In the context of 1,3-Thiazinan-2-one (B1265977) 1,1-dioxide and related cyclic sulfamates, DFT calculations are employed to:

Determine Optimized Geometries: DFT is used to find the most stable three-dimensional arrangement of atoms in the molecule, providing insights into bond lengths, bond angles, and dihedral angles.

Analyze Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. nih.gov

Generate Molecular Electrostatic Potential (MEP) Maps: MEP maps illustrate the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is invaluable for predicting how the molecule will interact with other chemical species.

Predict Spectroscopic Properties: DFT can be used to simulate infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can aid in the characterization and identification of the compound. nih.gov

Table 1: Representative DFT-Calculated Parameters for Thiazolidinone and Related Scaffolds

ParameterDescriptionTypical Application
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Predicts susceptibility to electrophilic attack.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Predicts susceptibility to nucleophilic attack.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.Indicates chemical reactivity and kinetic stability.
Dipole Moment A measure of the overall polarity of the molecule.Influences solubility and intermolecular interactions.
Mulliken Atomic Charges Distribution of electron charge among the atoms.Identifies reactive sites within the molecule.

This table presents a generalized view of parameters often investigated in DFT studies of heterocyclic compounds like thiazolidinones, which share structural similarities with the thiazinane core.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

While DFT provides information about a molecule's static, lowest-energy state, Molecular Dynamics (MD) simulations offer a dynamic perspective. nih.gov MD simulations model the movement of atoms and molecules over time, providing a detailed picture of the conformational landscape. nih.govnih.gov This is particularly important for flexible ring systems like 1,3-Thiazinan-2-one 1,1-dioxide, which can adopt various conformations.

Key insights from MD simulations include:

Identification of Stable Conformers: MD simulations can explore the potential energy surface of the molecule to identify low-energy, stable conformations and the energy barriers between them. nih.govnih.gov

Analysis of Ring Pucker: The six-membered thiazinane ring can exist in various puckered conformations, such as chair, boat, and twist-boat forms. MD simulations can determine the relative populations of these conformers and the dynamics of their interconversion.

Solvent Effects: By including explicit solvent molecules in the simulation, it is possible to study how the surrounding environment influences the conformational preferences of this compound.

Interaction with Biological Macromolecules: MD simulations are instrumental in studying how ligands bind to proteins. nih.govnih.gov For analogs of this compound with potential biological activity, MD can elucidate the binding mode, identify key interacting residues, and estimate the stability of the ligand-protein complex. nih.govnih.gov

In Silico Modeling of Reaction Pathways and Transition States

Computational methods are also used to model chemical reactions involving this compound. This involves mapping out the entire reaction pathway, from reactants to products, including the high-energy transition states that connect them. eie.gr

These studies typically involve:

Locating Transition States: Using algorithms that search for saddle points on the potential energy surface, the geometry and energy of the transition state can be determined.

Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy, which is a critical factor in determining the reaction rate.

Investigating Reaction Mechanisms: By examining the structural changes that occur along the reaction coordinate, researchers can gain a detailed understanding of the reaction mechanism. For instance, in the synthesis of related thiazolidinone derivatives, computational studies have been used to elucidate the mechanism of cyclization reactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govyoutube.com For analogues of this compound, QSAR studies can be used to:

Identify Key Molecular Descriptors: QSAR models correlate biological activity with various molecular descriptors, which can be categorized as constitutional, topological, geometrical, and electronic. nih.govnih.gov This helps to identify the structural features that are most important for activity.

Predict the Activity of New Compounds: Once a statistically robust QSAR model has been developed, it can be used to predict the biological activity of newly designed, unsynthesized compounds. nih.gov This allows for the prioritization of synthetic targets and can significantly accelerate the drug discovery process.

Guide Lead Optimization: By understanding which molecular properties are correlated with activity, chemists can make more informed decisions when modifying a lead compound to improve its potency and other properties.

Table 2: Common Descriptors Used in QSAR Studies of Biologically Active Sulfur-Containing Heterocycles

Descriptor TypeExample DescriptorsInformation Provided
Constitutional Molecular Weight, Number of H-bond donors/acceptorsBasic molecular properties.
Topological Kier & Hall indices, Balaban indexDescribes molecular branching and connectivity.
Geometrical Molecular surface area, Molecular volumeRelates to the size and shape of the molecule.
Electronic Dipole moment, HOMO/LUMO energies, Partial chargesDescribes the electronic properties and reactivity.

This table provides examples of descriptors commonly employed in QSAR analyses of various heterocyclic compounds, including those with sulfur and nitrogen, to correlate their structural features with biological activities such as antimicrobial or anticancer effects. nih.govresearchgate.net

Advanced Applications As Synthetic Intermediates and Chemical Scaffolds

Role in the Synthesis of Complex Organic Molecules

1,3-Thiazinan-2-one (B1265977) 1,1-dioxide serves as a key intermediate in the synthesis of a variety of complex organic molecules. Its bifunctional nature allows for sequential or one-pot modifications, leading to the introduction of diverse substituents and the formation of intricate molecular frameworks. The reactivity of the nitrogen and the carbon atoms adjacent to the carbonyl and sulfonyl groups can be selectively exploited to build molecular complexity.

One notable application is in the synthesis of substituted 1,3-thiazinan-4-one-1,1-dioxide derivatives. These compounds are typically synthesized through a multi-step process that often begins with the reaction of 3-mercaptopropionic acid with primary amines and aldehydes to form 1,3-thiazinan-4-ones. Subsequent oxidation, commonly with potassium permanganate (B83412) (KMnO₄), yields the corresponding 1,1-dioxide derivatives. nih.gov This approach allows for the introduction of various substituents at the 2 and 3-positions of the thiazinane ring, providing a modular route to a library of complex structures.

The strategic use of 1,3-thiazinan-2-one 1,1-dioxide and its derivatives as chiral auxiliaries or scaffolds enables the stereocontrolled synthesis of target molecules. The rigid ring system can effectively direct the stereochemical outcome of reactions at adjacent centers.

Table 1: Synthesis of Complex Organic Molecules using this compound Derivatives

Starting MaterialReagents and ConditionsProductApplication
Substituted 1,3-thiazinan-4-onesKMnO₄, Acetic Acid1,3-thiazinan-4-one-1,1-dioxide derivativesBuilding blocks for more complex structures nih.gov
Thiocarbamoyl derivative and 1,3-dibromopropaneEt₃NCyclic ketene (B1206846) S,N-acetalStereoselective synthesis nih.gov

Utility in the Construction of Diverse Heterocyclic Ring Systems

The this compound scaffold is a valuable precursor for the construction of a wide array of other heterocyclic ring systems. The inherent reactivity of the ring system allows for various ring-opening, ring-transformation, and annulation reactions to generate novel heterocyclic structures. These transformations are often driven by the desire to access new chemical space for applications in medicinal chemistry and materials science.

For instance, derivatives of 1,3-thiazinanes can be utilized in multicomponent reactions to build more complex heterocyclic systems. Three-component reactions involving an amine, an aldehyde, and a mercaptocarboxylic acid are a common strategy for the initial synthesis of the thiazinanone ring, which can then be further elaborated. semanticscholar.org The resulting thiazinanone can undergo subsequent reactions to form fused or spirocyclic heterocyclic systems.

The imidazo[2,1-b] nih.govsemanticscholar.orgthiazine scaffold, for example, is an attractive matrix for designing molecules with a broad spectrum of biological activities. mdpi.com The synthesis of such fused systems often involves the initial construction of a substituted thiazinane ring followed by cyclization with appropriate reagents.

Table 2: Construction of Heterocyclic Ring Systems from this compound Precursors

PrecursorReaction TypeResulting HeterocycleSignificance
Substituted 1,3-thiazinan-4-oneOxidation and further modificationFused heterocyclic systemsAccess to novel bioactive scaffolds nih.govmdpi.com
1-(2-aminoethyl)pyrrolidine, substituted benzaldehyde, 3-mercaptopropionic acidOne-pot three-component cyclocondensation1,3-Thiazinan-4-one derivativesEfficient synthesis of diverse heterocycles semanticscholar.org

Precursors for Functionalized Analogues in Organic Synthesis

The this compound framework is an excellent starting point for the synthesis of a multitude of functionalized analogues. The presence of the reactive N-H bond and the α-carbon to the carbonyl group allows for straightforward derivatization. These functionalizations can introduce a wide range of chemical moieties, thereby modulating the physicochemical and biological properties of the resulting compounds.

Alkylation, acylation, and arylation at the nitrogen atom are common strategies to introduce diversity. Furthermore, the methylene (B1212753) group adjacent to the carbonyl can be functionalized through various C-C and C-X bond-forming reactions. For example, Knoevenagel condensation can be employed to introduce substituents at the 5-position of related thiazolidin-4-one systems, a strategy that can be adapted to the thiazinane series. mdpi.com

The synthesis of functionalized analogues is crucial for structure-activity relationship (SAR) studies in drug discovery. For instance, the 1,2,5-thiadiazolidin-3-one 1,1-dioxide scaffold, a related heterocyclic system, has been extensively functionalized to develop potent inhibitors of serine proteases. nih.gov Similar strategies can be envisioned for the this compound core.

Table 3: Functionalization of the this compound Scaffold

Position of FunctionalizationType of ReactionIntroduced Functional GroupPurpose
Nitrogen (N-3)Alkylation/AcylationAlkyl, Aryl, Acyl groupsModulate properties, SAR studies
Carbon (C-2)Condensation reactionsSubstituted methylene groupsIntroduce diversity, build complexity mdpi.com
Sulfur (S-1)OxidationSulfone (1,1-dioxide)Enhance stability and modify electronic properties nih.gov

Q & A

Q. What are the optimal synthetic routes for 1,3-Thiazinan-2-one 1,1-dioxide, and how can purity be validated?

The synthesis of this compound derivatives typically involves multi-step reactions. For example, analogous thiadiazine dioxides are synthesized via:

  • Reduction steps : Use of NaBH₄ in isopropanol under reflux (e.g., for 4-allyl-6-chloro derivatives) .
  • Oxidation : Selective oxidation of thietane precursors using WO₃·H₂O and H₂O₂ at controlled pH (11.5) to form sulfone groups .
  • Halogenation : UV-light-mediated chlorination in CCl₄ for functionalization at specific positions .

Purity validation employs:

  • ¹H/¹³C NMR : To confirm structural integrity (e.g., methylene protons at δ 3.5–4.5 ppm for sulfone groups) .
  • Elemental analysis : Matching calculated vs. experimental C, H, N, S percentages (e.g., ±0.3% tolerance) .
  • Melting point consistency : Sharp melting ranges (e.g., 85–86°C for crystalline products) .

Q. What analytical techniques are critical for characterizing this compound derivatives?

Key techniques include:

  • NMR spectroscopy : To resolve ring conformation and substituent effects. For example, sulfone groups deshield adjacent protons, shifting signals downfield .
  • X-ray crystallography : Resolves stereochemistry and packing interactions (e.g., SHELX programs for refinement) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., exact mass ±0.001 Da) .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability, particularly for sulfone degradation above 200°C .

Q. How does the sulfone group influence the compound’s stability and reactivity?

The sulfone group (-SO₂-) enhances:

  • Stability : Resistance to hydrolysis compared to thioether analogs due to strong S=O dipole interactions .
  • Reactivity : Participates in Diels-Alder reactions (e.g., with dienes) and nucleophilic substitutions (e.g., with amines or Grignard reagents) .
  • Acidity : α-Hydrogens adjacent to sulfone groups are acidic (pKa ~10–12), enabling deprotonation for functionalization .

Advanced Research Questions

Q. What mechanistic insights explain isomerization in dihydrothiophene 1,1-dioxide derivatives?

Isomerization between 2,5- and 2,3-dihydrothiophene sulfones occurs under basic conditions:

  • Conjugation effects : 2,3-isomers stabilize via conjugation between the sulfone and double bond, lowering activation energy for rearrangement .
  • Experimental evidence : Base-induced deprotonation triggers ring-opening followed by re-closure into the thermodynamically favored isomer .
  • Kinetic control : 2,5-isomers form faster under non-equilibrium conditions (e.g., low temperature), while 2,3-isomers dominate at equilibrium .

Q. How can computational modeling predict the reactivity of this compound derivatives?

Methods :

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular Dynamics (MD) : Simulates solvent interactions (e.g., polar aprotic solvents stabilize sulfone groups via dipole interactions) .
  • ADMET prediction : Estimates pharmacokinetic properties (e.g., LogP ~1.72 for membrane permeability) .

Q. Key parameters :

  • Polar Surface Area (PSA) : High PSA (>70 Ų) correlates with low blood-brain barrier penetration .
  • Boiling point : Predicted at 425.8±37.0°C for high thermal stability .

Q. What strategies resolve contradictions in biological activity data for sulfone-containing heterocycles?

Discrepancies in pharmacological studies may arise from:

  • Structural analogs : Minor substituent changes (e.g., 3-methoxybenzyl vs. p-tolyl groups) alter NMDA receptor binding affinity by 10–100-fold .
  • Assay conditions : Varying pH or ionic strength affects sulfone group protonation, modulating activity (e.g., IC₅₀ shifts from 1 µM to 10 µM) .
  • Metabolic stability : Sulfone oxidation in vivo generates metabolites with divergent activities (e.g., sulfonic acid derivatives with reduced potency) .

Q. Resolution strategies :

  • Structure-Activity Relationship (SAR) studies : Systematic variation of substituents (e.g., halogenation at position 3) .
  • Isotopic labeling : Tracks metabolic pathways using ³⁵S-labeled sulfones .

Q. How can regioselective functionalization of this compound be achieved?

Approaches :

  • Directed C-H activation : Use Pd catalysts with directing groups (e.g., pyridinyl) to functionalize position 4 .
  • Electrophilic halogenation : Br₂ or Cl₂ in CCl₄ under UV light selectively targets α-methylene positions .
  • Grignard reactions : Alkyl/aryl-MgBr reagents attack sulfone-activated carbons, though competing sulfinic anhydride formation may occur .

Q. Case study :

  • 3-Bromo derivative synthesis : Dehydrobromination of 3,4-dibromo-tetrahydrothiophene sulfone yields 85% pure product via column chromatography (hexane/EtOAc) .

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